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molecular formula C25H34O9S B1258485 2-[3-Methoxy-2-propoxy-5-[5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol

2-[3-Methoxy-2-propoxy-5-[5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol

Cat. No. B1258485
M. Wt: 510.6 g/mol
InChI Key: WXIDMVGKJBAEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05010100

Procedure details

1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl) butane-1,4-dione from step A is stereospecifically reduced with (S)-BINAL-H (J. Am. Chem. Soc. 1984, 106, 6709) to 1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-oxo-4-(3,4,5-trimethoxyphenyl)-(1S)-butanol (step A'). This compound is reduced (NaBH4, THF, MeOH), cyclized (TFA, CHCl3), desilylated (n-Bu4NF, THF), and purified by chromatography on silica gel using procedures similar to those in step D to give (-)-(2S,5S)-2-(5-(2-hydroxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl -5-(3,4,5-trimethoxyphenyl)tetrahydrofuran.
Name
1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl) butane-1,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-oxo-4-(3,4,5-trimethoxyphenyl)-(1S)-butanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][S:11]([C:14]1[C:15]([O:40][CH2:41][CH2:42][CH3:43])=[C:16]([O:38][CH3:39])[CH:17]=[C:18]([C:20](=O)[CH2:21][CH2:22][C:23]([C:25]2[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[C:27]([O:35][CH3:36])[CH:26]=2)=[O:24])[CH:19]=1)(=[O:13])=[O:12])(C(C)(C)C)(C)C.[Si](OCCS(C1C(OCCC)=C(OC)C=C([C@@H](O)CCC(=O)C2C=C(OC)C(OC)=C(OC)C=2)C=1)(=O)=O)(C(C)(C)C)(C)C.[BH4-].[Na+].C(O)(C(F)(F)F)=O.[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]>C1COCC1.C(Cl)(Cl)Cl.CO>[OH:8][CH2:9][CH2:10][S:11]([C:14]1[C:15]([O:40][CH2:41][CH2:42][CH3:43])=[C:16]([O:38][CH3:39])[CH:17]=[C:18]([CH:20]2[CH2:21][CH2:22][CH:23]([C:25]3[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[C:27]([O:35][CH3:36])[CH:26]=3)[O:24]2)[CH:19]=1)(=[O:13])=[O:12] |f:2.3,5.6|

Inputs

Step One
Name
1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl) butane-1,4-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCS(=O)(=O)C=1C(=C(C=C(C1)C(CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC)=O)OC)OCCC
Step Two
Name
1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-oxo-4-(3,4,5-trimethoxyphenyl)-(1S)-butanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCS(=O)(=O)C=1C(=C(C=C(C1)[C@H](CCC(C1=CC(=C(C(=C1)OC)OC)OC)=O)O)OC)OCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel using procedures similar to those in step D

Outcomes

Product
Name
Type
product
Smiles
OCCS(=O)(=O)C=1C(=C(C=C(C1)C1OC(CC1)C1=CC(=C(C(=C1)OC)OC)OC)OC)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05010100

Procedure details

1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl) butane-1,4-dione from step A is stereospecifically reduced with (S)-BINAL-H (J. Am. Chem. Soc. 1984, 106, 6709) to 1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-oxo-4-(3,4,5-trimethoxyphenyl)-(1S)-butanol (step A'). This compound is reduced (NaBH4, THF, MeOH), cyclized (TFA, CHCl3), desilylated (n-Bu4NF, THF), and purified by chromatography on silica gel using procedures similar to those in step D to give (-)-(2S,5S)-2-(5-(2-hydroxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl -5-(3,4,5-trimethoxyphenyl)tetrahydrofuran.
Name
1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl) butane-1,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-oxo-4-(3,4,5-trimethoxyphenyl)-(1S)-butanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][S:11]([C:14]1[C:15]([O:40][CH2:41][CH2:42][CH3:43])=[C:16]([O:38][CH3:39])[CH:17]=[C:18]([C:20](=O)[CH2:21][CH2:22][C:23]([C:25]2[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[C:27]([O:35][CH3:36])[CH:26]=2)=[O:24])[CH:19]=1)(=[O:13])=[O:12])(C(C)(C)C)(C)C.[Si](OCCS(C1C(OCCC)=C(OC)C=C([C@@H](O)CCC(=O)C2C=C(OC)C(OC)=C(OC)C=2)C=1)(=O)=O)(C(C)(C)C)(C)C.[BH4-].[Na+].C(O)(C(F)(F)F)=O.[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]>C1COCC1.C(Cl)(Cl)Cl.CO>[OH:8][CH2:9][CH2:10][S:11]([C:14]1[C:15]([O:40][CH2:41][CH2:42][CH3:43])=[C:16]([O:38][CH3:39])[CH:17]=[C:18]([CH:20]2[CH2:21][CH2:22][CH:23]([C:25]3[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[C:27]([O:35][CH3:36])[CH:26]=3)[O:24]2)[CH:19]=1)(=[O:13])=[O:12] |f:2.3,5.6|

Inputs

Step One
Name
1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl) butane-1,4-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCS(=O)(=O)C=1C(=C(C=C(C1)C(CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC)=O)OC)OCCC
Step Two
Name
1-(5-(2-t-butyldimethylsilyloxyethylsulfonyl)-4-n-propoxy-3-methoxyphenyl)-4-oxo-4-(3,4,5-trimethoxyphenyl)-(1S)-butanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCS(=O)(=O)C=1C(=C(C=C(C1)[C@H](CCC(C1=CC(=C(C(=C1)OC)OC)OC)=O)O)OC)OCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel using procedures similar to those in step D

Outcomes

Product
Name
Type
product
Smiles
OCCS(=O)(=O)C=1C(=C(C=C(C1)C1OC(CC1)C1=CC(=C(C(=C1)OC)OC)OC)OC)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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